molecular formula C8H9NNa2O5 B1618789 Disodium;2-methylidenebutanedioate;prop-2-enamide CAS No. 68299-10-5

Disodium;2-methylidenebutanedioate;prop-2-enamide

Cat. No.: B1618789
CAS No.: 68299-10-5
M. Wt: 245.14 g/mol
InChI Key: NNJAYHLHOZYEAX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;2-methylidenebutanedioate;prop-2-enamide is a polymeric compound that combines the properties of butanedioic acid and 2-propenamide. This compound is known for its versatility and is used in various industrial and scientific applications. It is also referred to as a polymer of disodium methylene butanedioate and acrylamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide typically involves the polymerization of disodium methylene butanedioate with acrylamide. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete polymerization.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The reaction parameters, such as temperature, pH, and initiator concentration, are carefully monitored to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and dried for further use.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-methylidenebutanedioate;prop-2-enamide can undergo various chemical reactions, including:

    Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the corresponding monomers.

    Cross-linking: The polymer can form cross-linked networks when exposed to cross-linking agents such as divinyl sulfone or glutaraldehyde.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions, elevated temperatures.

    Cross-linking: Cross-linking agents like divinyl sulfone, glutaraldehyde, and appropriate catalysts.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Disodium methylene butanedioate and acrylamide.

    Cross-linking: Cross-linked polymer networks with enhanced mechanical properties.

    Substitution: Polymers with modified functional groups.

Scientific Research Applications

Disodium;2-methylidenebutanedioate;prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a flocculant in water treatment processes to remove suspended particles and impurities.

    Biology: Employed in gel electrophoresis for the separation of proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Industry: Utilized in the production of superabsorbent polymers for applications in diapers, adult incontinence products, and agricultural water retention.

Mechanism of Action

The mechanism by which butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide exerts its effects depends on its application:

    Flocculation: The polymer chains adsorb onto the surface of suspended particles, causing them to aggregate and settle out of solution.

    Gel Electrophoresis: The polymer forms a gel matrix that acts as a sieving medium, allowing the separation of biomolecules based on size and charge.

    Drug Delivery: The polymer can form hydrogels that encapsulate drugs, providing controlled release and targeted delivery.

Comparison with Similar Compounds

Similar Compounds

    Polyacrylamide: A polymer of acrylamide, used in similar applications such as water treatment and gel electrophoresis.

    Poly(methacrylic acid): A polymer of methacrylic acid, used in drug delivery and as a pH-sensitive material.

    Poly(vinyl alcohol): A polymer of vinyl alcohol, used in medical applications and as a film-forming agent.

Uniqueness

Disodium;2-methylidenebutanedioate;prop-2-enamide is unique due to its combination of properties from both butanedioic acid and acrylamide. This combination allows it to exhibit enhanced flocculation efficiency, biocompatibility, and versatility in various applications compared to its individual components.

Properties

CAS No.

68299-10-5

Molecular Formula

C8H9NNa2O5

Molecular Weight

245.14 g/mol

IUPAC Name

disodium;2-methylidenebutanedioate;prop-2-enamide

InChI

InChI=1S/C5H6O4.C3H5NO.2Na/c1-3(5(8)9)2-4(6)7;1-2-3(4)5;;/h1-2H2,(H,6,7)(H,8,9);2H,1H2,(H2,4,5);;/q;;2*+1/p-2

InChI Key

NNJAYHLHOZYEAX-UHFFFAOYSA-L

SMILES

C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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